molecular formula C6H13NO2S B1608886 S-Methylpenicillamine CAS No. 34297-28-4

S-Methylpenicillamine

Cat. No. B1608886
CAS RN: 34297-28-4
M. Wt: 163.24 g/mol
InChI Key: XSMLYGQTOGLZDA-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Methylpenicillamine is a valine derivative.

Scientific Research Applications

1. Analytical Methodology

  • Plasma Redox State Analysis : S-Methylpenicillamine (S-MPA) has been incorporated into a capillary electrophoresis method for measuring physiological thiols in plasma. This method facilitates baseline separation of S-MPA from other thiols and allows measurement of its various forms, including reduced, free, and protein-bound states (Zinellu et al., 2004).

2. Therapeutic Applications and Effects

  • Metabolism in Neurodegenerative Diseases : In neurodegenerative conditions like Parkinson's and Motor Neurone Disease, the metabolism of S-MPA, particularly its S-methylation, has been observed to be significantly higher compared to controls (Peters et al., 1994).
  • Cancer Cell Response Enhancement : S-MPA, combined with hydroperoxide metabolism inhibitors, has shown potential in enhancing lung and breast cancer cell responses to radiation and carboplatin. This effect is mediated through H2O2-induced oxidative stress (Sciegienka et al., 2017).

3. Pharmacokinetics and Drug Analysis

  • Clinical Pharmacokinetics : The pharmacokinetics of S-MPA have been studied, highlighting its absorption, distribution, metabolism, and excretion, which are crucial for understanding its therapeutic and adverse effects (Netter et al., 1987).
  • High-Performance Liquid Chromatography Analysis : Techniques like high-performance liquid chromatography have been utilized for the analysis of S-MPA in various biological samples, demonstrating its applicability in pharmacological research (Yusof et al., 2000).

4. Mechanistic Insights and Molecular Studies

  • Involvement in Nitric Oxide/NMDA Pathways : S-MPA's interaction with the nitric oxide system and NMDA receptors has been studied, showing its potential effects on seizures in mice, which could offer insights into its wider pharmacological actions (Rahimi et al., 2014).
  • Chiral Distinction Studies : Research on distinguishing the chiral forms of penicillamine, including S-MPA, using metal-ion coupled cyclodextrin complexes, provides insight into its molecular behavior, which is significant for its therapeutic application and safety (Yang et al., 2021).

5. Treatment Efficacy in Specific Conditions

  • Effectiveness in Systemic Sclerosis : A long-term study examined the effectiveness of S-MPA in treating rapidly progressive systemic sclerosis, showing significant improvement in skin sclerosis and prolonged survival of patients (Jimenez & Sigal, 1991).

properties

CAS RN

34297-28-4

Product Name

S-Methylpenicillamine

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

(2R)-2-amino-3-methyl-3-methylsulfanylbutanoic acid

InChI

InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1

InChI Key

XSMLYGQTOGLZDA-SCSAIBSYSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)O)N)SC

SMILES

CC(C)(C(C(=O)O)N)SC

Canonical SMILES

CC(C)(C(C(=O)O)N)SC

sequence

X

synonyms

S-methylpenicillamine
S-methylpenicillamine, (D-Val)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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